molecular formula C18H27BO2 B15303907 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

Cat. No.: B15303907
M. Wt: 286.2 g/mol
InChI Key: TVEJOSUWFHSWLU-HZPDHXFCSA-N
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Description

rac-4,4,5,5-Tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is a boronic ester featuring a bicyclic dioxaborolane core substituted with four methyl groups and a stereodefined (1R,2S)-2-phenylcyclohexyl moiety. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" refers to the spatial arrangement of substituents on the dioxaborolane ring.

Properties

Molecular Formula

C18H27BO2

Molecular Weight

286.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3/t15-,16-/m1/s1

InChI Key

TVEJOSUWFHSWLU-HZPDHXFCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis has several applications in scientific research:

    Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the boron moiety with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents
Compound Name Substituent Molecular Formula Key Features Reference
rac-4,4,5,5-Tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis (1R,2S)-2-phenylcyclohexyl C₁₉H₂₇BO₂ Cis stereochemistry; racemic mixture; steric bulk from cyclohexyl-phenyl N/A
4,4,5,5-Tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane Triphenylvinyl C₂₄H₂₇BO₂ Extended π-conjugation; enhanced stability for cross-coupling
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl C₁₄H₁₇BO₂ Linear alkyne substituent; high reactivity in Sonogashira couplings
cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene Stilbene-linked C₂₄H₂₈B₂O₄ Bifunctional boronic ester; Z-configuration for planar geometry

Key Observations :

  • The cyclohexyl-phenyl substituent in the target compound introduces significant steric hindrance compared to planar aromatic groups (e.g., triphenylvinyl or stilbene). This may reduce reactivity in cross-coupling reactions but enhance selectivity .
  • Phenylethynyl derivatives exhibit higher electrophilicity due to the electron-withdrawing ethynyl group, favoring rapid transmetalation in catalytic cycles .
Cyclopropane- and Cyclohexane-Substituted Analogues
Compound Name Substituent Molecular Formula Key Features Reference
4,4,5,5-Tetramethyl-2-((1R,2S)-2-methylcyclopropyl)-1,3,2-dioxaborolane (1R,2S)-2-methylcyclopropyl C₁₀H₁₉BO₂ Compact cyclopropane ring; high strain energy; enantiopure synthesis
rac-4,4,5,5-Tetramethyl-2-[(1r,2s)-2-methylcyclopropyl]-1,3,2-dioxaborolane rac-2-methylcyclopropyl C₁₀H₁₉BO₂ Racemic mixture; lower steric demand compared to cyclohexyl substituents
4,4,5,5-Tetramethyl-2-(2-((1R,2R)-2-phenylcyclopropyl)ethyl)-1,3,2-dioxaborolane Ethyl-linked cyclopropyl C₁₈H₂₅BO₂ Hybrid aliphatic-cyclopropyl chain; improved solubility in nonpolar solvents

Key Observations :

  • Cyclopropane-substituted derivatives (e.g., ) exhibit enhanced reactivity due to ring strain, which lowers activation energy in transmetalation steps.

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, nitrile) enhance the electrophilicity of the boron center, improving cross-coupling efficiency .
  • The target compound lacks polar functional groups, limiting its solubility in aqueous media compared to hydroxyl- or sulfonyl-substituted analogues .

Key Observations :

  • The target compound’s synthesis likely employs Suzuki-Miyaura coupling , similar to and , but with yields influenced by steric hindrance from the cyclohexyl group.
  • Enantiopure analogues (e.g., ) require chiral catalysts or resolution techniques, increasing synthetic complexity compared to racemic routes .

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronate ester is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. It facilitates the formation of biaryl motifs, critical in pharmaceutical intermediates and conjugated materials. Key steps include:

  • Catalytic systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos (1–5 mol%) .
  • Reaction conditions : Typically performed in THF or dioxane at 80–100°C with a base (e.g., K₂CO₃ or CsF) .
  • Yield optimization : Reported yields range from 50–85%, depending on steric hindrance and electronic effects of coupling partners .

Q. How is the compound characterized to confirm its stereochemical purity?

Chiral HPLC and NMR spectroscopy are standard methods:

  • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) and dioxaborolane methyl groups (δ 1.0–1.3 ppm, singlet) .
  • Optical rotation : Measured in CHCl₃ or EtOH to confirm enantiomeric excess (e.g., [α]D²⁵ = +15° to +30°) .
  • X-ray crystallography : Resolves absolute configuration for critical intermediates .

Q. What are the recommended storage conditions to prevent hydrolysis?

Store under inert atmosphere (Ar/N₂) at 2–8°C in airtight containers. The dioxaborolane ring is susceptible to moisture, leading to boronic acid formation. Add molecular sieves (3Å) to solvent stocks .

Advanced Research Questions

Q. How does the stereochemistry at the (1R,2S)-cyclohexyl group influence reactivity in asymmetric catalysis?

The cis-configuration enhances chelation control in transition states, improving enantioselectivity in reactions like allylations or Heck couplings. For example:

  • Pd-catalyzed asymmetric allylation : The cyclohexyl group directs re-face attack, achieving >90% ee with chiral phosphine ligands .
  • Contradictions : Some studies report reduced yields with bulky substrates due to steric clashes at the cyclohexyl-B interaction site .

Q. What strategies resolve conflicting NMR data for reaction intermediates?

Conflicting δ values often arise from dynamic equilibria (e.g., boronates forming tricoordinate species). Mitigation approaches:

  • Variable-temperature NMR : Identify coalescence points for interconverting species .
  • Derivatization : Convert boronate to stable esters (e.g., MIDA boronates) for clearer spectra .
  • DFT calculations : Compare experimental shifts with simulated spectra for ambiguous signals .

Q. How can competing side reactions (e.g., protodeboronation) be minimized in aqueous media?

  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers .
  • Co-solvents : Use THF/H₂O (4:1) to solubilize the boronate while reducing hydrolysis .
  • Additives : Include 1–2 equiv of pinacol or ethylene glycol to stabilize the boronate .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

Key issues include:

  • Catalyst loading : High costs of chiral ligands (e.g., BINAP) necessitate recycling via supported catalysts .
  • Purification : Diastereomeric byproducts require repeated column chromatography (hexane/EtOAc gradients) .
  • Batch variability : Strict control of reaction temperature (±2°C) and moisture (<50 ppm) is critical .

Methodological Notes

  • Synthetic Protocols : For Suzuki couplings, combine 1.2 equiv boronate with aryl halide, 2 mol% Pd(OAc)₂, 4 mol% SPhos, and K₃PO₄ in degassed THF (80°C, 12 h) .
  • Troubleshooting : Low yields may indicate incomplete ligand exchange—pre-activate Pd catalysts with boronate before adding substrates .

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